molecular formula C12H8N2O2S B1621432 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid CAS No. 904817-95-4

2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid

Cat. No. B1621432
CAS RN: 904817-95-4
M. Wt: 244.27 g/mol
InChI Key: ZOXFQZQNPSLJFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are some of the significant synthetic methods used to produce thiophene derivatives .

Scientific Research Applications

Synthesis and Biological Activity

Angiotensin II Receptor Antagonism : Benzimidazoles, including compounds structurally related to 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activity. These studies demonstrated that certain benzimidazole derivatives exhibit potent antagonistic activity against AII, suggesting their potential use in treating hypertension and related cardiovascular diseases (Kubo et al., 1993); (Kohara et al., 1996).

Anti-inflammatory Agents : Derivatives of benzo[b]thiophene, a core component related to this compound, have been synthesized and found to possess potent anti-inflammatory activity. This suggests their utility in developing new anti-inflammatory treatments (Radwan et al., 2009).

Luminescence and Photoluminescence : Studies on stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, related to the compound , have highlighted their potential in forming luminescent supramolecular assemblies. These findings indicate possible applications in materials science, particularly in developing new luminescent materials for various technological applications (Osterod et al., 2001).

Catalytic Activity : Research into palladium(II) complexes involving thiophene-functionalized ligands showcases the catalytic activity of these compounds in cross-coupling reactions. This suggests their application in synthetic organic chemistry, especially in facilitating the formation of complex organic molecules (Huynh & Chew, 2010).

Antimicrobial Agents : Novel benzimidazole derivatives, incorporating thiophene units, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various microbial strains, indicating their potential as leads for developing new antimicrobial agents (Chawla et al., 2010).

properties

IUPAC Name

2-thiophen-3-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXFQZQNPSLJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378099
Record name 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904817-95-4
Record name 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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